molecular formula C9H7FN2O2 B2628026 5-fluoro-7-methoxyquinazolin-4(3H)-one CAS No. 944742-29-4

5-fluoro-7-methoxyquinazolin-4(3H)-one

Cat. No.: B2628026
CAS No.: 944742-29-4
M. Wt: 194.165
InChI Key: VWAQAXQCMOLAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-7-methoxyquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine and methoxy groups in this compound may enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-7-methoxyquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with appropriate aniline derivatives.

    Cyclization: The aniline derivative undergoes cyclization with formamide or other suitable reagents to form the quinazolinone core.

    Functional Group Introduction: Fluorination and methoxylation are introduced through specific reagents and conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of solvents that improve yield and purity.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-7-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives with different oxidation states.

    Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinones.

    Substitution: Nucleophilic or electrophilic substitution reactions at the fluorine or methoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Quinazolinone derivatives with higher oxidation states.

    Reduction Products: Dihydroquinazolinones.

    Substitution Products: Compounds with substituted fluorine or methoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-7-methoxyquinazolin-4(3H)-one involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone core structures.

    Fluorinated Compounds: Molecules containing fluorine atoms.

    Methoxylated Compounds: Compounds with methoxy groups.

Uniqueness

5-fluoro-7-methoxyquinazolin-4(3H)-one is unique due to the combination of fluorine and methoxy groups, which may enhance its biological activity and specificity compared to other quinazolinone derivatives.

Properties

IUPAC Name

5-fluoro-7-methoxy-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-5-2-6(10)8-7(3-5)11-4-12-9(8)13/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAQAXQCMOLAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)F)C(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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